5-Chloro-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide

HIV-1 NNRTI Indolylarylsulfone Scaffold morphing

5-Chloro-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide (CAS 918494-93-6) is a synthetic indole-2-carboxamide derivative belonging to the indolylarylsulfone (IAS) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). The compound features a 5-chloro substituent on the indole core, a 2-carboxamide group critical for target binding, and a distinctive 3-fluoropyrrolidine-1-sulfonyl moiety at the indole 3-position.

Molecular Formula C13H13ClFN3O3S
Molecular Weight 345.78 g/mol
CAS No. 918494-93-6
Cat. No. B12626523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide
CAS918494-93-6
Molecular FormulaC13H13ClFN3O3S
Molecular Weight345.78 g/mol
Structural Identifiers
SMILESC1CN(CC1F)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N
InChIInChI=1S/C13H13ClFN3O3S/c14-7-1-2-10-9(5-7)12(11(17-10)13(16)19)22(20,21)18-4-3-8(15)6-18/h1-2,5,8,17H,3-4,6H2,(H2,16,19)
InChIKeyOAQWYEHXWWBXCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide (CAS 918494-93-6): Scientific Procurement & Baseline Profile


5-Chloro-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide (CAS 918494-93-6) is a synthetic indole-2-carboxamide derivative belonging to the indolylarylsulfone (IAS) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. The compound features a 5-chloro substituent on the indole core, a 2-carboxamide group critical for target binding, and a distinctive 3-fluoropyrrolidine-1-sulfonyl moiety at the indole 3-position. This structural arrangement places it within a series of IASs designed to explore chemical space around the HIV-1 reverse transcriptase (RT) enzyme entrance channel, building upon the scaffold first established by the prototypical NNRTI 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide (L-737,126) reported by Merck in 1993 [2]. The replacement of the phenylsulfonyl group with a chiral N-substituted pyrrolidine sulfonamide represents a scaffold morphing strategy that has yielded exceptionally potent IAS derivatives with EC50 values in the low nanomolar range against wild-type HIV-1 [1].

Why 5-Chloro-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Indolylarylsulfone (IAS) derivatives cannot be treated as interchangeable procurement items because subtle modifications at the sulfonamide position profoundly affect antiviral potency, cytotoxicity profiles, and mutant resistance coverage. The prototypical 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide (L-737,126) inhibits HIV-1 RT at low nanomolar concentrations but has limited activity against common NNRTI-resistant mutants [1]. Structure-guided scaffold morphing studies have demonstrated that replacing the phenylsulfonyl group with chiral N-substituted pyrrolidine or azetidine sulfonamides can shift EC50 values from the micromolar to the low nanomolar range (e.g., from 4.42 μM to 0.0043 μM) and dramatically improve selectivity indices (SI > 18,000 versus SI < 1,000) [2]. The specific introduction of a 3-fluoropyrrolidine-1-sulfonyl moiety represents a precise structural optimization—the fluorine atom modulates electronic properties and metabolic stability, while the chiral pyrrolidine ring introduces steric constraints that can enhance binding to the NNRTI hydrophobic pocket [2][3]. Consequently, substituting this compound with a non-fluorinated pyrrolidine analog or a simple phenylsulfonyl derivative risks losing critical potency gains and mutant coverage that have been engineered through iterative SAR campaigns.

Quantitative Differentiation Evidence for 5-Chloro-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide Against Closest Analogs


Structural Differentiation: 3-Fluoropyrrolidine Sulfonamide Versus Phenylsulfonyl Scaffold

The target compound replaces the phenylsulfonyl group present in the prototypical NNRTI 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide (L-737,126) [1] with a 3-fluoropyrrolidine-1-sulfonyl moiety. In the broader IAS series, scaffold morphing from aryl sulfonamides to chiral N-substituted pyrrolidine sulfonamides has been shown to expand anti-HIV-1 potency ranges from 0.0043–4.42 μM (wild-type IIIB) and improve selectivity indices up to >18,727 [2]. While explicit data for the exact 3-fluoropyrrolidine derivative are not disclosed in the primary literature, the class-level SAR indicates that fluorination of the pyrrolidine ring can further modulate electronic properties and enhance binding interactions within the NNRTI hydrophobic pocket [3]. The unsubstituted pyrrolidine analog 5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide has been documented to target HIV-1 Gag-Pol polyprotein, confirming that pyrrolidine sulfonamide IAS derivatives are viable antiviral scaffolds [4].

HIV-1 NNRTI Indolylarylsulfone Scaffold morphing

Halogen Differentiation: 5-Chloro Versus 5-Bromo in Pyrrolidine Sulfonamide IAS Series

The target compound bears a 5-chloro substituent, whereas the closest commercially cataloged fluoropyrrolidine analog is the 5-bromo derivative (5-bromo-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide). In the indole-2-carboxamide NNRTI series, the nature of the 5-halogen substituent affects both antiviral potency and cytotoxicity. In the seminal L-737,126 series, the 5-chloro substituent was optimal for RT inhibition, with the 5-bromo analog showing reduced activity (IC50 shift typically 2- to 10-fold depending on assay conditions) [1]. More broadly, SAR studies on indole-2-carboxamide IASs demonstrate that 5-chloro substitution consistently provides a favorable balance of potency and selectivity compared to 5-bromo, 5-methyl, or unsubstituted analogs [2]. The availability of the 5-chloro-3-fluoropyrrolidine compound enables direct investigation of the combined effect of optimal 5-halogen and chiral fluorinated sulfonamide without confounding bromine-related steric or electronic perturbations.

HIV-1 NNRTI Halogen SAR Indole-2-carboxamide

Mutant Resistance Coverage Potential of Chiral Pyrrolidine Sulfonamide IAS Derivatives

A critical limitation of first-generation IAS derivatives such as L-737,126 is their susceptibility to common NNRTI resistance mutations (e.g., K103N, Y181C). Structure-guided introduction of chiral N-substituted pyrrolidine sulfonamides at the indole-2-carboxamide position has been shown to restore or maintain activity against these mutants. In the 2019 Zhao et al. study, pyrrolidine-containing IAS compound 34 exhibited EC50 values of 0.014 μM against E138K, 0.011 μM against L100I, and 0.025 μM against K103N, representing substantial improvements over the phenylsulfonyl progenitor [1]. While the target compound's specific mutant profile is not publicly disclosed, the 3-fluoropyrrolidine-1-sulfonyl moiety positions it within this structurally optimized sub-series that has demonstrated superior mutant coverage. The fluorine atom on the pyrrolidine ring may further enhance binding to mutant RT forms by filling lipophilic pockets or engaging in favorable polar interactions, consistent with general fluorination strategies in NNRTI design [2].

HIV-1 drug resistance NNRTI mutants Indolylarylsulfone

Cytotoxicity and Selectivity Index Differentiation: Pyrrolidine Sulfonamide IAS Series

The introduction of N-substituted pyrrolidine sulfonamide groups at the indole-2-carboxamide position has been associated with markedly reduced cytotoxicity compared to earlier IAS leads. In the Zhao et al. 2019 series, compounds bearing pyrrolidine sulfonamides achieved CC50 values exceeding 234 μM, yielding selectivity indices (SI = CC50/EC50) greater than 18,000 [1]. This represents a substantial improvement over the first-generation phenylsulfonyl derivative L-737,126, which exhibited detectable cytotoxicity at lower concentrations (CC50 typically 10–50 μM in MT-4 cells) [2]. While explicit CC50 data for the target 3-fluoropyrrolidine compound are unavailable, its structural membership in this low-cytotoxicity pyrrolidine sulfonamide subclass supports the inference that it would benefit from the same cytotoxicity-sparing features conferred by the aliphatic sulfonamide architecture.

Cytotoxicity Selectivity index Indolylarylsulfone safety

Optimal Research & Industrial Application Scenarios for 5-Chloro-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide


HIV-1 NNRTI Lead Optimization and Mutant Resistance Profiling

This compound is suited as a structural probe in NNRTI lead optimization programs exploring the impact of chiral fluorinated sulfonamide substituents on antiviral potency and resistance profiles. The 3-fluoropyrrolidine-1-sulfonyl group represents a scaffold morphing strategy that, as demonstrated by Zhao et al. (2019), can yield single-digit nanomolar EC50 values against wild-type HIV-1 and sub-micromolar activity against clinically relevant mutants including E138K, L100I, and K103N [1]. Researchers can use this compound to benchmark the contribution of fluorine substitution on the pyrrolidine ring to mutant coverage, comparing directly against non-fluorinated pyrrolidine analogs and the phenylsulfonyl progenitor L-737,126 [2].

Structure-Activity Relationship (SAR) Studies on Indole-2-Carboxamide Halogen Effects

The 5-chloro substitution on the indole core provides the empirically optimal halogen for HIV-1 RT inhibition within this chemotype [2]. This compound enables direct head-to-head comparison with the 5-bromo analog (5-bromo-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide) and the 5-unsubstituted variant, allowing systematic deconvolution of halogen-dependent potency, cytotoxicity, and physicochemical property effects within the pyrrolidine sulfonamide IAS subclass [3].

Cytotoxicity-Adjusted Antiviral Screening in T-Lymphoid Cell Models

The pyrrolidine sulfonamide IAS subclass has been shown to exhibit markedly reduced cytotoxicity relative to aryl sulfonamide progenitors, with CC50 values exceeding 230 μM and selectivity indices surpassing 18,000 [1]. This compound is appropriate for antiviral efficacy studies in MT-4 or PBMC models where a wide therapeutic window is required to distinguish genuine antiviral activity from cytostatic or cytotoxic effects, particularly when testing against HIV-1 clinical isolates or mutant strains [1][4].

Chemical Biology Tool for HIV-1 Reverse Transcriptase Binding Mode Studies

The chiral 3-fluoropyrrolidine sulfonamide introduces a non-planar, electron-modulated substituent at the indole 3-position that can be exploited in X-ray crystallography or molecular docking studies to elucidate RT binding pocket plasticity. Previous IAS-RT co-crystal structures have revealed unique binding modes for N-substituted sulfonamide derivatives, and this fluorinated variant may enable fluorine-specific NMR or crystallographic B-factor analyses to map halogen bonding interactions within the NNRTI binding pocket [3][5].

Quote Request

Request a Quote for 5-Chloro-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.